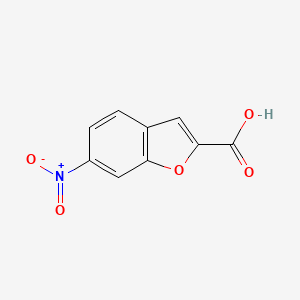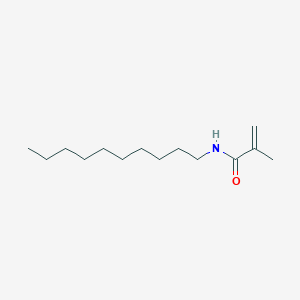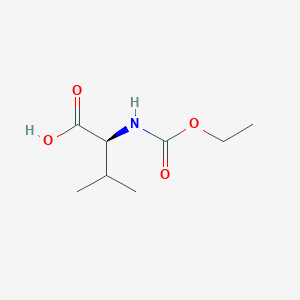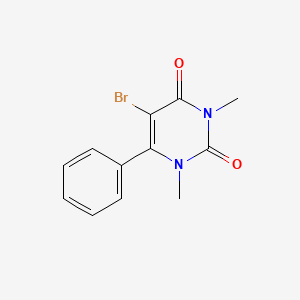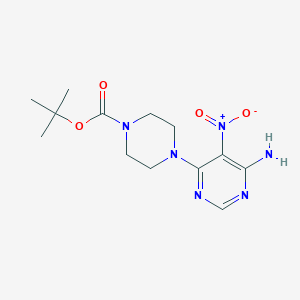
Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H20N6O4 and a molecular weight of 324.34 g/mol . This compound is known for its role as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), making it significant in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 4-(6-nitropyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester with appropriate reagents under controlled conditions. One common method includes the reduction of the nitro group to an amino group using palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation with Pd/C.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) in ethanol.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The compound exerts its effects by inhibiting tumor necrosis factor-alpha converting enzyme (TACE). TACE is responsible for the cleavage of membrane-bound tumor necrosis factor-alpha (TNF-α) to its soluble form, which is involved in inflammatory processes. By inhibiting TACE, the compound can reduce the levels of soluble TNF-α, thereby modulating inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Properties
IUPAC Name |
tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXNCBYJFQILQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467416 | |
| Record name | tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245450-04-8 | |
| Record name | tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




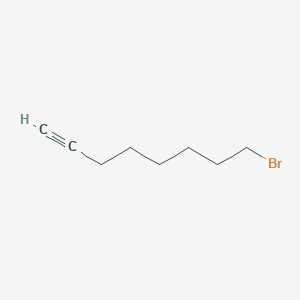
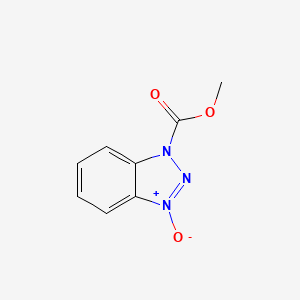
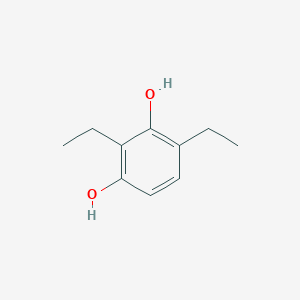

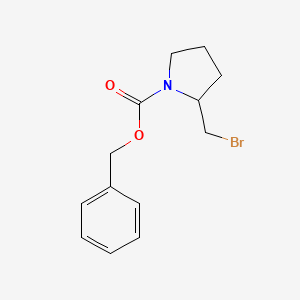
![[(1R,2R)-2-methylsulfonyloxycyclopentyl] methanesulfonate](/img/structure/B1626152.png)
